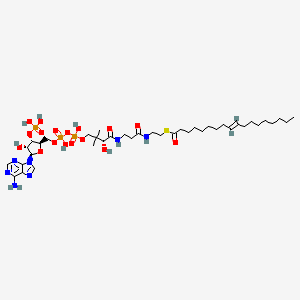

trans-9-octadecenoyl-CoA

Description

This compound has been reported in Homo sapiens with data available.

Properties

Molecular Formula |

C39H68N7O17P3S |

|---|---|

Molecular Weight |

1032.0 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-9-enethioate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

XDUHQPOXLUAVEE-MBEFLBOUSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the metabolic fate of trans-9-octadecenoyl-CoA?

An In-depth Technical Guide on the Metabolic Fate of trans-9-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the activated form of elaidic acid, is the principal trans fatty acyl-CoA species derived from industrially hydrogenated vegetable oils. Its metabolic fate is of significant interest due to the well-documented adverse health effects associated with trans fatty acid consumption, including an increased risk of cardiovascular disease. This document provides a comprehensive overview of the metabolic pathways involving this compound, including its catabolism via β-oxidation, anabolic processing through chain elongation and desaturation, and its incorporation into complex lipids. We present quantitative data to compare its metabolic efficiency relative to its cis isomer, oleoyl-CoA, and detail the experimental protocols used to elucidate these pathways. Visual diagrams of the core metabolic processes and experimental workflows are provided to facilitate a deeper understanding of its biochemical journey and physiological impact.

Introduction

Elaidic acid ((9E)-octadecenoic acid) is the most abundant industrially produced trans fatty acid (IP-TFA) in the human diet, primarily originating from the partial hydrogenation of vegetable oils.[1][2] Like all fatty acids, its metabolic journey begins with an activation step, converting it into its coenzyme A (CoA) thioester, this compound (also known as elaidoyl-CoA). This activation is a prerequisite for its participation in both catabolic and anabolic pathways.[3][4] The stereochemistry of the trans double bond at the Δ9 position significantly influences its interaction with metabolic enzymes, leading to distinct metabolic outcomes compared to its naturally occurring cis isomer, oleic acid ((9Z)-octadecenoic acid). Understanding the metabolic fate of this compound is crucial for elucidating the mechanisms by which trans fats impact lipid metabolism, membrane function, and overall health.[1][5]

Activation of Elaidic Acid

The initial and rate-limiting step in the metabolism of elaidic acid is its activation to this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSL), which are located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.[1][6] The reaction proceeds via a two-step mechanism, utilizing ATP and Coenzyme A.

-

Reaction: Elaidic Acid + ATP + CoA → this compound + AMP + PPi

Studies have shown that elaidic acid is an effective substrate for ACSL, with activation rates similar to its cis isomer, oleic acid, suggesting that the initial activation is not a primary point of metabolic discrimination.[6]

Primary Metabolic Pathways

Once formed, this compound enters several competing metabolic pathways. Its partitioning between these routes determines its ultimate physiological effect.

β-Oxidation: Catabolism for Energy

This compound can be broken down in both mitochondria and peroxisomes to generate energy.[7][8] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

-

Mitochondrial β-Oxidation: While it is a substrate for β-oxidation, the overall rate of oxidation for elaidoyl-CoA is approximately half that of oleoyl-CoA in rat heart mitochondria.[9] The initial dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, proceeds efficiently. However, after three cycles of β-oxidation, an intermediate, trans-3-dodecenoyl-CoA, is formed. This intermediate is not a substrate for the next enzyme, enoyl-CoA hydratase. An auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is required to convert the trans-Δ3 double bond to a trans-Δ2 double bond, allowing β-oxidation to proceed.[10][11] Interestingly, once past the first cycle, the subsequent full-cycle intermediates of elaidoyl-CoA are oxidized at rates nearly equal to those of the corresponding oleoyl-CoA intermediates.[9] This suggests the initial cycles, particularly the handling of the trans bond, are the rate-limiting steps.

-

Peroxisomal β-Oxidation: Peroxisomes also possess a β-oxidation pathway, which is typically responsible for very-long-chain fatty acids and other substrates that are poorly metabolized by mitochondria.[8][12] The first step is catalyzed by acyl-CoA oxidase. While specific data on elaidoyl-CoA is limited, peroxisomal oxidation serves as an alternative catabolic route.

Chain Elongation

In the endoplasmic reticulum, this compound can undergo chain elongation, a process that adds two-carbon units from malonyl-CoA.[13] Studies with rat liver microsomes have demonstrated that this compound is elongated to trans-11-eicosenoic acid. This process, however, is less efficient than the elongation of oleoyl-CoA, occurring at approximately 40% of the rate of its cis counterpart.[13]

Desaturation

Desaturation is the process of introducing additional double bonds into the fatty acyl chain. The key enzyme for the formation of monounsaturated fatty acids is stearoyl-CoA Δ9-desaturase (SCD), which introduces a cis double bond at the Δ9 position of saturated fatty acyl-CoAs.[14][15] this compound is a very poor substrate for Δ9-desaturase.[16] The presence of the trans double bond at the target position for desaturation likely prevents proper binding and catalysis by the enzyme. This metabolic block prevents its conversion into polyunsaturated fatty acids.

Incorporation into Complex Lipids

A significant fate of this compound is its incorporation into complex lipids, including phospholipids (B1166683), triacylglycerols (TGs), and cholesteryl esters (CEs).[17][18] This process is mediated by various acyltransferase enzymes.

-

Phospholipids: Incorporation of elaidate (B1234055) into membrane phospholipids can alter membrane fluidity and function.[1]

-

Triacylglycerols: It is readily stored in lipid droplets as part of TG molecules.

-

Cholesteryl Esters: this compound is a poor substrate for lecithin-cholesterol acyltransferase (LCAT) compared to oleoyl-CoA, which may impact reverse cholesterol transport and HDL maturation.[19] However, it can be esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT).[20]

The incorporation of elaidic acid into complex lipids serves to sequester it from immediate oxidation, leading to its accumulation in tissues and contributing to its long-term physiological effects.[18]

Quantitative Data Summary

| Metabolic Process | Substrate | Product | Enzyme/System | Relative Rate/Efficiency | Source(s) |

| β-Oxidation | This compound | Acetyl-CoA + Chain-shortened Acyl-CoAs | Mitochondrial β-Oxidation | ~50% of Oleoyl-CoA rate | [9] |

| Chain Elongation | This compound | trans-11-Eicosenoyl-CoA | Microsomal Elongase | ~40% of Oleoyl-CoA rate | [13] |

| Desaturation | This compound | N/A | Stearoyl-CoA Δ9-Desaturase | Poor substrate; not significantly desaturated | [16] |

| Cholesterol Esterification | This compound | Elaidyl-Cholesteryl Ester | Lecithin-Cholesterol Acyltransferase (LCAT) | Poor substrate compared to Oleoyl-CoA | [19] |

Experimental Protocols

Protocol: Mitochondrial β-Oxidation Rate Assay

This protocol is adapted from studies measuring the oxidation rates of fatty acyl-CoA esters in isolated mitochondria.

-

Isolation of Mitochondria: Isolate heart or liver mitochondria from rats via differential centrifugation in a buffer containing sucrose, Tris-HCl, and EGTA.

-

Substrate Preparation: Synthesize this compound and oleoyl-CoA from their respective fatty acids. Prepare substrate solutions containing the acyl-CoA ester, L-carnitine, and bovine serum albumin (BSA) to bind the fatty acyl-CoAs and present them to the mitochondria.

-

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber. Add isolated mitochondria to a respiration buffer (containing KCl, MgCl₂, KH₂PO₄, and HEPES).

-

Initiation of Reaction: Initiate the reaction by adding the prepared acyl-CoA/carnitine/BSA substrate mixture. The oxidation of the fatty acid is coupled to the electron transport chain, resulting in oxygen consumption.

-

Data Analysis: Record the rate of oxygen consumption (in natoms O/min/mg mitochondrial protein). Compare the rates obtained for this compound with those for oleoyl-CoA to determine the relative oxidation efficiency.[9]

Protocol: Microsomal Fatty Acid Chain Elongation Assay

This protocol outlines a method to measure the elongation of fatty acyl-CoAs using liver microsomes.

-

Preparation of Microsomes: Isolate liver microsomes from homogenized tissue using ultracentrifugation.

-

Assay Mixture: Prepare an incubation mixture in a buffered solution containing:

-

Liver microsomes (protein source)

-

[1-14C]-labeled this compound or oleoyl-CoA (substrate)

-

Malonyl-CoA (two-carbon donor)

-

NADPH (reducing equivalent)

-

ATP and CoA (for potential re-activation)

-

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes). Stop the reaction by adding a strong alkali solution (e.g., KOH in ethanol) to saponify the lipids.

-

Lipid Extraction and Analysis: Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane. Separate the fatty acid methyl esters (FAMEs) by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radioactivity incorporated into the elongated product (trans-11-eicosenoic acid) using liquid scintillation counting or a radiochromatogram scanner. Calculate the rate of elongation (in nmol/min/mg protein) and compare between substrates.[13]

Protocol: Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol describes a cell culture-based experiment to track the incorporation of elaidic acid into complex lipids.

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in standard growth medium.

-

Fatty Acid Treatment: Supplement the culture medium with elaidic acid (complexed to BSA) at a specified concentration (e.g., 100 µM) for a set duration (e.g., 24-48 hours). Use oleic acid and a no-fatty-acid control for comparison.

-

Lipid Extraction: After incubation, wash the cells with PBS, scrape, and pellet them. Extract total lipids from the cell pellet using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system.

-

Lipid Class Separation: Separate the major lipid classes (phospholipids, triacylglycerols, cholesteryl esters, free fatty acids) from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

-

Fatty Acid Analysis: Transesterify the fatty acids within each separated lipid class to FAMEs using a reagent like BF₃-methanol.

-

GC-MS Analysis: Analyze the FAME composition of each lipid class by gas chromatography-mass spectrometry (GC-MS). Identify and quantify the amount of elaidic acid incorporated into each lipid fraction.[1]

Mandatory Visualizations

Caption: Overall metabolic pathways of this compound.

References

- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. sciencecodons.com [sciencecodons.com]

- 12. mdpi.com [mdpi.com]

- 13. Chain elongation of trans-octadecenoic acid isomers in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

The Metabolic Crossroads of trans-9-Octadecenoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-9-octadecenoyl-CoA, the activated form of elaidic acid, represents a critical nexus in the metabolism of industrially-produced trans fatty acids. Its formation and subsequent metabolic fate are of significant interest due to the well-documented adverse health effects associated with high dietary intake of trans fats. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its synthesis, degradation, and regulatory functions. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in metabolism and drug development.

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. While small amounts of TFAs are found naturally in ruminant products, the primary source in the human diet has historically been industrially produced partially hydrogenated oils. The consumption of these TFAs is strongly linked to an increased risk of cardiovascular disease and other metabolic disorders. The metabolic effects of TFAs are mediated through their activated form, acyl-coenzyme A (acyl-CoA) thioesters. This compound, derived from elaidic acid (trans-9-18:1), is a key player in these processes. Understanding its enzymatic interactions and regulatory influence is crucial for elucidating the molecular mechanisms of TFA-induced pathology and for the development of therapeutic interventions.

Synthesis and Degradation of this compound

The metabolic journey of this compound begins with the activation of its free fatty acid precursor, elaidic acid.

Activation by Acyl-CoA Synthetases

Table 1: Substrate Specificity of Selected Acyl-CoA Synthetases for C18 Fatty Acids

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Tissue | Reference |

|---|---|---|---|---|---|

| ACSL1 | Oleic acid (cis-9-18:1) | 40 | 2800 | Rat Liver Microsomes | FAME |

| ACSL4 | Oleic acid (cis-9-18:1) | 13 | 1200 | Human Brain Microsomes | FAME |

| FATP1 | Palmitic acid (16:0) | 8 | 150 | Murine Adipocytes | FAME |

Note: Data for trans-9-octadecenoic acid is not available. The data for oleic acid and palmitic acid are provided for comparative purposes to indicate the general kinetic parameters of these enzymes.

Beta-Oxidation of this compound

Once formed, this compound can enter the mitochondrial beta-oxidation pathway for energy production. The process for monounsaturated fatty acids requires an additional isomerase enzyme. For this compound, beta-oxidation proceeds for three cycles, yielding three molecules of acetyl-CoA. This leads to the formation of trans-Δ3-dodecenoyl-CoA. This intermediate cannot be processed by the next enzyme in the cycle, acyl-CoA dehydrogenase. An auxiliary enzyme, enoyl-CoA isomerase, converts trans-Δ3-dodecenoyl-CoA to cis-Δ2-dodecenoyl-CoA, which can then re-enter the beta-oxidation spiral. The subsequent steps are the same as for saturated fatty acids.

Incorporation into Complex Lipids

This compound serves as a substrate for various acyltransferases, leading to its incorporation into complex lipids such as phospholipids (B1166683), triglycerides, and cholesterol esters. This incorporation can alter the physical properties of cellular membranes, affecting their fluidity and the function of membrane-bound proteins. The presence of trans fatty acids in membrane phospholipids can have significant physiological consequences.

Regulatory Role of this compound in Metabolism

Long-chain fatty acyl-CoAs are not only metabolic intermediates but also important signaling molecules that regulate gene expression and enzyme activity.

Regulation of Gene Expression via Nuclear Receptors

This compound, like other long-chain fatty acyl-CoAs, can act as a ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid and glucose metabolism. While the precise affinity of this compound for different PPAR isoforms is not well-defined, trans fatty acids have been shown to influence PPAR-mediated signaling.

References

Cellular Uptake and Transport of Trans-9-Octadecenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and intracellular transport mechanisms of long-chain fatty acids (LCFAs), with a specific focus on trans-9-octadecenoyl-CoA, the activated form of elaidic acid. While direct quantitative data for this compound is limited in the current literature, this document outlines the established principles and key protein families involved in the transport and metabolism of structurally similar LCFAs. This guide details the primary transport proteins, including Fatty Acid Translocase (CD36), Fatty Acid Transport Proteins (FATPs), and Fatty Acid Binding Proteins (FABPs), and the critical role of Acyl-CoA Synthetases (ACSs) in cellular uptake. Detailed experimental protocols for quantifying fatty acid uptake and enzyme activity are provided, alongside visual representations of the key pathways and workflows to support further research and therapeutic development in the context of metabolic diseases.

Introduction

Long-chain fatty acids (LCFAs) are fundamental nutrients, serving as primary energy sources, essential components of cellular membranes, and signaling molecules. The transport of LCFAs across the plasma membrane and their subsequent intracellular trafficking are tightly regulated processes mediated by a network of proteins. Trans-fatty acids, such as elaidic acid (trans-9-octadecenoic acid), are of significant interest due to their association with adverse health effects, including cardiovascular disease and metabolic syndrome. Upon entering the cell, elaidic acid is activated to its coenzyme A (CoA) derivative, this compound, by Acyl-CoA synthetases. Understanding the mechanisms governing the cellular uptake and transport of this molecule is crucial for elucidating its pathophysiological roles and for the development of targeted therapeutic interventions.

Mechanisms of Cellular Fatty Acid Uptake

The cellular uptake of LCFAs is a multi-step process involving both passive diffusion and protein-facilitated transport. While passive diffusion was once thought to be the primary mechanism, there is now substantial evidence for the predominant role of protein-mediated transport, especially at physiological concentrations.[1][2] This facilitated transport is crucial for tissues with high fatty acid metabolism, such as the heart, skeletal muscle, and adipose tissue.[2][3] The key protein families involved are:

-

Fatty Acid Translocase (CD36): A versatile scavenger receptor that is a major facilitator of LCFA uptake.[2][4] CD36 is an 88-kDa transmembrane glycoprotein (B1211001) that binds to LCFAs with high affinity and is thought to function by concentrating them at the cell surface, thereby increasing the rate of their translocation across the membrane.[3][4] The expression and localization of CD36 at the plasma membrane are dynamically regulated by stimuli such as insulin (B600854) and muscle contraction.[5]

-

Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of LCFAs.[6] FATPs are unique in that they possess intrinsic Acyl-CoA synthetase activity, which allows them to couple the transport of LCFAs to their immediate activation to acyl-CoAs.[7][8] This "vectorial acylation" or "metabolic trapping" is thought to maintain a favorable concentration gradient for continued fatty acid influx.[2][8]

-

Plasma Membrane-Associated Fatty Acid Binding Proteins (FABPpm): These proteins are also implicated in the initial uptake of LCFAs at the cell surface.[6]

Intracellular Transport and Metabolism

Once inside the cell, LCFAs, in their activated acyl-CoA form, are chaperoned by a family of small, soluble proteins known as Fatty Acid Binding Proteins (FABPs) .[1][7] These 14-15 kDa proteins bind to LCFAs and their CoA esters, preventing their detergent-like effects at high concentrations and facilitating their transport to specific organelles for various metabolic fates, including:[1][9]

-

Mitochondria and Peroxisomes: for β-oxidation and energy production.[1][6]

-

Endoplasmic Reticulum: for incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters.[1][6]

-

Nucleus: where they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) to regulate gene expression.[10]

The activation of LCFAs to their CoA esters is catalyzed by Acyl-CoA Synthetases (ACSs) , a family of enzymes essential for lipid metabolism.[11] These enzymes are strategically located in different cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, which is thought to contribute to the channeling of fatty acids towards specific metabolic pathways.[12][13][14]

Quantitative Data on Long-Chain Fatty Acid Transport and Activation

Table 1: Binding Affinities of Fatty Acid Binding Proteins (FABPs) for Long-Chain Acyl-CoAs

| Protein | Ligand | Binding Affinity (Kd) | Method |

|---|---|---|---|

| Bovine Liver ACBP | Palmitoyl-CoA (16:0) | ~1 nM | Lipidex 1000 assay |

| Bovine Liver ACBP | Oleoyl-CoA (18:1, cis-9) | ~1 nM | Lipidex 1000 assay |

| Bovine Heart FABP | Palmitoyl-CoA (16:0) | > 1 µM | Lipidex 1000 assay |

| Bovine Heart FABP | Oleoyl-CoA (18:1, cis-9) | > 1 µM | Lipidex 1000 assay |

ACBP: Acyl-CoA Binding Protein; FABP: Fatty Acid Binding Protein. Data synthesized from multiple sources indicating high affinity of ACBPs for acyl-CoAs compared to FABPs.[5]

Table 2: Kinetic Parameters of Acyl-CoA Synthetases (ACSs) for Long-Chain Fatty Acids

| Enzyme | Substrate | Km | Vmax |

|---|---|---|---|

| Murine FATP1 | Palmitic Acid (16:0) | 0.2 µM | 1.5 nmol/min/mg |

| Murine FATP1 | Lignoceric Acid (24:0) | 0.3 µM | 1.2 nmol/min/mg |

| Rat Liver ACSL1 | Oleic Acid (18:1, cis-9) | 4 µM | 2.7 µmol/min/mg |

FATP1: Fatty Acid Transport Protein 1; ACSL1: Acyl-CoA Synthetase Long-Chain Family Member 1. Data are representative values from various studies and may vary based on experimental conditions.[7]

Experimental Protocols

Measurement of Cellular Fatty Acid Uptake

This protocol describes a common method for measuring the uptake of radiolabeled fatty acids into cultured cells.

Materials:

-

Cultured cells (e.g., adipocytes, myocytes, hepatocytes)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer) containing bovine serum albumin (BSA)

-

[³H]-labeled or [¹⁴C]-labeled fatty acid (e.g., [³H]-oleic acid or [³H]-elaidic acid)

-

Unlabeled fatty acid

-

Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)

-

Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

-

Preparation of Fatty Acid Solution: Prepare a stock solution of the radiolabeled fatty acid complexed with BSA in the uptake buffer. A typical final concentration might be 100 µM fatty acid with 200 µM BSA.

-

Uptake Assay: a. Wash the cells twice with warm uptake buffer (without BSA or fatty acid). b. Add the fatty acid solution to the cells and incubate for a defined period (e.g., 1-5 minutes) at 37°C. Uptake is typically linear for the first few minutes.[3] c. To stop the uptake, aspirate the fatty acid solution and immediately add ice-cold stop solution. d. Wash the cells three times with ice-cold stop solution to remove extracellular fatty acids.

-

Cell Lysis and Quantification: a. Lyse the cells by adding lysis buffer and incubating for at least 30 minutes. b. Transfer the lysate to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). b. Calculate the rate of fatty acid uptake and express it as pmol of fatty acid per mg of protein per minute.

Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the activity of ACS by quantifying the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.[11]

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

[³H]-labeled or [¹⁴C]-labeled fatty acid

-

ATP

-

Coenzyme A (CoA)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Extraction solvent (e.g., Dole's reagent: isopropanol/heptane (B126788)/1 M H₂SO₄, 40:10:1)

-

Heptane

-

Scintillation cocktail and scintillation counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl₂, DTT, and the radiolabeled fatty acid complexed with BSA.

-

Enzyme Reaction: a. Pre-warm the reaction mixture to 37°C. b. Start the reaction by adding the cell or tissue lysate. c. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The reaction should be in the linear range with respect to time and protein concentration.

-

Extraction and Separation: a. Stop the reaction by adding the extraction solvent. b. Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase. c. Vortex and centrifuge to separate the phases.

-

Quantification: a. Carefully transfer an aliquot of the lower aqueous phase to a scintillation vial. b. Add scintillation cocktail and measure the radioactivity.

-

Data Analysis: a. Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid. b. Express the enzyme activity as nmol of acyl-CoA formed per mg of protein per minute.

Visualizations of Pathways and Workflows

Cellular Uptake and Trafficking of Long-Chain Fatty Acids

Caption: Overview of LCFA cellular uptake and intracellular trafficking pathways.

Experimental Workflow for Measuring Cellular Fatty Acid Uptake

References

- 1. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. Conformational exchange of fatty acid binding protein induced by protein-nanodisc interactions - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Localization of Trans-9-Octadecenoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-octadecenoyl-CoA, also known as elaidoyl-CoA, is the activated form of elaidic acid, the most common trans fatty acid found in industrially hydrogenated vegetable oils. As a key metabolic intermediate, its intracellular localization is critical to understanding its diverse roles in cellular processes, from lipid metabolism to cell signaling. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of this compound, detailed experimental protocols for its study, and insights into its metabolic fate and signaling functions. While direct quantitative data on the subcellular distribution of this compound is currently limited in published literature, its localization can be inferred from the well-established locations of fatty acid activation and metabolism.

Probable Intracellular Localization of this compound

The conversion of fatty acids to their CoA esters is a prerequisite for their participation in most metabolic pathways. This activation is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs). The subcellular localization of these enzymes provides strong evidence for the sites of this compound presence and activity.

Key Organelles:

-

Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids, including triglycerides and phospholipids (B1166683). Acyl-CoA synthetases are highly active on the ER membrane, suggesting a significant pool of this compound is present here for esterification into these lipids. Studies have shown that elaidic acid is incorporated into various lipid species, which would necessitate its prior conversion to elaidoyl-CoA in the ER.

-

Mitochondria: As the primary site of β-oxidation for energy production, mitochondria are a key destination for fatty acyl-CoAs. Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle for degradation.[1] Therefore, a portion of cellular this compound is expected to be localized within the mitochondria to undergo β-oxidation.

-

Peroxisomes: Peroxisomes are also involved in the β-oxidation of fatty acids, particularly very-long-chain and some unsaturated fatty acids.[2][3] Peroxisomes possess their own set of acyl-CoA synthetases, indicating that this compound can be both generated and metabolized within this organelle.[2]

-

Cytosol: While the concentration of free acyl-CoAs in the cytosol is kept low to prevent detergent effects, they are present and are transported between organelles, often bound to acyl-CoA-binding proteins (ACBPs) or fatty acid-binding proteins (FABPs).[4]

Quantitative Data

Table 1: Effect of Elaidic Acid Treatment on Cellular Lipid Classes in HuH-7 Cells [5]

| Lipid Class | Change upon Elaidic Acid Treatment |

| Cholesteryl Esters | Increased |

| Triglycerides | Increased |

| Phosphatidylcholine | Increased |

| Total Fatty Acids | No significant change |

| Free Cholesterol | No significant change |

This table summarizes the changes in the total cellular levels of different lipid classes after treatment with elaidic acid, indicating its incorporation into complex lipids following its activation to this compound.

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes a general method for the separation of major organelles to enable the analysis of their acyl-CoA content. A highly recommended advanced method for quantitative analysis is the Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF).[6][7][8]

Materials:

-

Cell culture flasks

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until about 80-90% of cells are lysed (monitor by microscopy).

-

Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Peroxisomal and ER Fraction Isolation: The supernatant from the mitochondrial spin can be further fractionated by ultracentrifugation on a density gradient (e.g., sucrose or OptiPrep gradient) to separate peroxisomes and the endoplasmic reticulum (microsomes).

-

Acyl-CoA Extraction: Immediately after fractionation, extract acyl-CoAs from each organelle fraction using a suitable method, such as solid-phase extraction or protein precipitation with an organic solvent (e.g., acetonitrile/methanol/water).

LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate elaidoyl-CoA from other acyl-CoAs.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40-50°C

MS/MS Parameters (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transition:

-

Q1 (Precursor Ion): m/z of [elaidoyl-CoA + H]+

-

Q3 (Product Ion): A characteristic fragment ion of the CoA moiety (e.g., m/z 428 or a neutral loss of 507 Da).

-

-

Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Signaling Pathways and Metabolic Fate

This compound is not merely a metabolic intermediate but also influences cellular signaling pathways.

-

SREBP-1c Pathway: Elaidic acid has been shown to increase hepatic lipogenesis by activating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5] This transcription factor upregulates the expression of genes involved in fatty acid and cholesterol synthesis.

-

Protein Kinase C (PKC) Signaling: Long-chain acyl-CoAs, including those derived from trans fatty acids, can modulate the activity of Protein Kinase C (PKC) isoforms.[9][10] This can have wide-ranging effects on cellular processes such as proliferation, differentiation, and apoptosis.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are known ligands for PPARs, a family of nuclear receptors that regulate genes involved in lipid and glucose metabolism.[11][12] While direct binding of elaidoyl-CoA to PPARs requires further investigation, its influence on lipid metabolism suggests a potential role in modulating PPAR activity.

The metabolic fate of this compound is primarily directed towards two major pathways:

-

Incorporation into Complex Lipids: A significant portion is esterified into triglycerides for storage in lipid droplets and into phospholipids for incorporation into cellular membranes.[5][13] This occurs predominantly in the endoplasmic reticulum.

-

β-Oxidation: For energy production, elaidoyl-CoA is transported into mitochondria and peroxisomes to be broken down into acetyl-CoA.

Visualizations

Conclusion

This compound is a key metabolic intermediate with a widespread intracellular presence, primarily inferred to be in the endoplasmic reticulum, mitochondria, and peroxisomes. Its localization dictates its function, whether it be incorporation into complex lipids, undergoing β-oxidation for energy, or modulating critical signaling pathways that impact cellular lipid homeostasis. While direct quantitative data on its subcellular distribution remains an area for future research, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of this important molecule in health and disease. Further studies employing advanced techniques like SILEC-SF are needed to precisely quantify the subcellular pools of this compound and fully elucidate its metabolic and signaling functions.

References

- 1. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]

- 2. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-chain acyl CoA regulation of protein kinase C and fatty acid potentiation of glucose-stimulated insulin secretion in clonal beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of fatty acids and their acyl-CoA esters on protein kinase C activity in fibroblasts: possible implications in fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PPAR signaling in the control of cardiac energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stearoyl-coenzyme A desaturase 1, sterol regulatory element binding protein-1c and peroxisome proliferator-activated receptor-alpha: independent and interactive roles in the regulation of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of elaidic acid incorporation upon the lipid composition of Ehrlich Ascites tumor cells and of the host's liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Dichotomy of Cis vs. Trans Fatty Acyl-CoAs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, are central players in cellular metabolism, energy homeostasis, and signaling. The geometric isomerism of their acyl chains—specifically the cis and trans configurations of double bonds—introduces a critical layer of complexity with profound biological consequences. While cis isomers are the predominant form in nature and essential for normal physiological function, the accumulation of trans fatty acyl-CoAs, largely from industrial food processing, is linked to a spectrum of metabolic dysregulations and pathologies. This technical guide provides an in-depth exploration of the biological significance of trans versus cis fatty acyl-CoAs, detailing their differential impacts on metabolic pathways, cellular signaling, and disease etiology. We present quantitative data, detailed experimental protocols, and visual workflows to equip researchers and drug development professionals with a comprehensive understanding of this crucial area of lipid biology.

Introduction

Unsaturated fatty acids are characterized by the presence of one or more double bonds in their hydrocarbon chains. The spatial arrangement of hydrogen atoms around these double bonds gives rise to cis and trans isomers. In cis fatty acids, the hydrogen atoms are on the same side of the carbon chain, resulting in a kinked structure.[1] Conversely, trans fatty acids have hydrogen atoms on opposite sides, leading to a more linear conformation, similar to that of saturated fatty acids.[1][2] This seemingly subtle structural difference has significant ramifications for their metabolic processing and biological activity once they are activated to their coenzyme A thioesters.

Metabolic Fate: A Tale of Two Isomers

The primary catabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. While saturated and cis-unsaturated fatty acyl-CoAs are efficiently metabolized, the introduction of a trans double bond necessitates the involvement of auxiliary enzymes and can lead to altered metabolic fluxes.

β-Oxidation of Cis vs. Trans Fatty Acyl-CoAs

The β-oxidation of standard cis-unsaturated fatty acyl-CoAs requires the action of enoyl-CoA isomerase to convert the cis-Δ³ double bond, which is not a substrate for enoyl-CoA hydratase, to a trans-Δ² double bond.[3][4] The metabolism of polyunsaturated fatty acids with double bonds at even-numbered carbons also requires the activity of 2,4-dienoyl-CoA reductase.[5]

Trans fatty acyl-CoAs, on the other hand, can enter the β-oxidation spiral, but their processing is often less efficient. For instance, the hydration of a trans-2-enoyl-CoA is a standard step in β-oxidation.[6] However, the presence of a trans double bond at an alternative position can impede the process, potentially leading to the accumulation of metabolic intermediates.

The following diagram illustrates the β-oxidation pathway for linoleoyl-CoA (a cis-polyunsaturated fatty acyl-CoA), highlighting the roles of the auxiliary enzymes.

Quantitative Comparison of Enzyme Kinetics

The efficiency of β-oxidation enzymes in processing cis and trans isomers can be quantitatively assessed by comparing their kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). While comprehensive data is still being gathered, available studies suggest that the enzymes of β-oxidation have a preference for their natural cis substrates.

Table 1: Kinetic Parameters of β-Oxidation Enzymes with Fatty Acyl-CoA Isomers

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Source |

| Enoyl-CoA Hydratase | trans-2-Crotonyl-CoA | 28 | 7500 | [6] |

| cis-2-Crotonyl-CoA | Not a substrate | - | [6] | |

| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 5.2 | 180 | [7] |

| trans-2,cis-4-Decadienoyl-CoA | 3.5 | 110 | [8] |

Note: Data presented is illustrative and may vary depending on the specific enzyme source and assay conditions.

Signaling and Gene Regulation: The Disruptive Influence of Trans Isomers

Beyond their role in energy metabolism, fatty acyl-CoAs are potent signaling molecules that can modulate the activity of transcription factors and other regulatory proteins. Trans fatty acyl-CoAs have been shown to dysregulate key signaling pathways, contributing to inflammation, metabolic stress, and the development of chronic diseases.

Pro-inflammatory Signaling

Trans fatty acids are known to promote pro-inflammatory signaling. One of the key pathways implicated is the apoptosis signal-regulating kinase 1 (ASK1)-p38 mitogen-activated protein kinase (MAPK) pathway.[9] Elaidic acid, a common trans fatty acid, has been shown to enhance the activation of this pathway, leading to increased apoptosis in macrophages.[9] This is in stark contrast to its cis isomer, oleic acid, which does not exhibit the same pro-apoptotic effect.[9]

References

- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Key Genes of Lipid Metabolism and WNT-Signaling Are Downregulated in Subcutaneous Adipose Tissue with Moderate Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zelcerlab.eu [zelcerlab.eu]

- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Cellular Dynamics of trans-9-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of trans-9-octadecenoyl-CoA (elaidoyl-CoA), the activated form of elaidic acid, in biological systems. While direct quantitative data on the cellular and tissue concentrations of this specific acyl-CoA are scarce in publicly available literature, this document synthesizes related findings to offer a comprehensive perspective on its expected occurrence, metabolic fate, and analytical considerations.

Introduction: The Significance of trans-Fatty Acyl-CoAs

trans-Fatty acids (TFAs) are unsaturated fatty acids with at least one double bond in the trans configuration. The primary dietary sources of TFAs are industrially hydrogenated vegetable oils and, to a lesser extent, fats from ruminant animals. Upon cellular uptake, TFAs, like their cis counterparts, must be activated to their coenzyme A (CoA) thioesters to participate in metabolic pathways. This compound is the activated form of elaidic acid (C18:1t9), a major TFA. Long-chain acyl-CoAs are not only metabolic intermediates but are also increasingly recognized as important signaling molecules that can modulate the function of various proteins, including enzymes and transcription factors.[1][2][3][4][5]

Natural Occurrence and Expected Distribution

Direct quantification of endogenous this compound in various tissues is not well-documented in the literature. However, its presence can be inferred from the detection of its precursor, elaidic acid, in human and animal tissues, which is primarily of dietary origin. The conversion of fatty acids to their acyl-CoA derivatives is a fundamental step in their metabolism.[6][7][8] Therefore, it is reasonable to expect the formation of this compound in tissues known to metabolize fatty acids, particularly after the consumption of TFA-containing diets.

Table 1: Expected Occurrence of this compound in Mammalian Tissues Based on Precursor Detection

| Tissue | Evidence for Elaidic Acid Presence | Expected Presence of this compound | Primary Metabolic Roles |

| Liver | Well-documented | High | Beta-oxidation, incorporation into complex lipids (triglycerides, phospholipids), signaling |

| Adipose Tissue | Well-documented | High | Storage in the form of triglycerides |

| Skeletal Muscle | Documented | Moderate | Beta-oxidation for energy production |

| Heart | Documented | Moderate | Beta-oxidation for energy production |

| Brain | Documented | Low | Incorporation into neural lipids, potential signaling |

| Erythrocytes | Documented | Low | Incorporation into membrane phospholipids (B1166683) |

While specific concentrations for this compound are unavailable, the total concentration of long-chain acyl-CoAs in mammalian tissues provides a general reference range.

Table 2: General Concentrations of Total Long-Chain Acyl-CoAs in Rat Tissues

| Tissue | Total Acyl-CoA Concentration (nmol/g wet tissue) | Cytosolic Acyl-CoA Concentration (estimated) |

| Liver | 87 - 434[9] | 5 - 200 nM (free, unbound)[1][2][3] |

| Heart | ~100[9] | Low nM range[1][3] |

| Brain | Variable, compartment-specific | Low nM range[10] |

It is important to note that the majority of cellular acyl-CoAs are bound to proteins such as acyl-CoA-binding protein (ACBP) and fatty acid-binding proteins (FABPs).[4][11] The free, unbound concentration of acyl-CoAs in the cytosol is estimated to be in the low nanomolar range.[1][3]

Metabolic and Signaling Pathways

This compound is a substrate for several key metabolic pathways. Its metabolic fate is influenced by the cell's energy status and dietary context.

The primary metabolic routes for this compound include:

-

Beta-oxidation: For energy production in the mitochondria.

-

Incorporation into Complex Lipids: Esterification into triglycerides for storage in lipid droplets, or into phospholipids and cholesterol esters for membrane synthesis and other functions.

-

Elongation and Desaturation: Although generally a poorer substrate than its cis-isomer, it may undergo further modification.

Caption: Metabolic pathway of dietary elaidic acid.

Long-chain acyl-CoAs are known to regulate various cellular processes by allosterically modulating protein function or by influencing gene expression through effects on transcription factors.[1][3][4][5] While specific signaling roles for this compound have not been fully elucidated, it likely contributes to the overall acyl-CoA pool that influences:

-

Enzyme activity: Inhibition of enzymes like acetyl-CoA carboxylase.

-

Ion channels: Modulation of channel gating.

-

Transcription factors: Regulation of gene expression related to lipid metabolism.

-

Protein acylation: Post-translational modification of proteins.

Caption: Potential signaling roles of long-chain acyl-CoAs.

Experimental Protocols for Quantification

The quantification of this compound requires sensitive and specific analytical methods due to its low abundance and instability in aqueous solutions.[12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[12][13][14]

Caption: Workflow for acyl-CoA quantification.

-

Sample Preparation and Extraction:

-

Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:50 mM KH2PO4, pH 7.2) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.[15]

-

Condition the cartridge with methanol (B129727) and then with the extraction buffer.

-

Load the sample homogenate.

-

Wash the cartridge with an aqueous buffer to remove polar impurities.

-

Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol containing a small amount of ammonium (B1175870) hydroxide (B78521) to improve recovery).

-

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/isopropanol mixture with 10 mM ammonium acetate or 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs based on their chain length and hydrophobicity.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Precursor Ion (Q1): The [M+H]+ ion of this compound.

-

Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

-

-

Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with a purified standard of this compound.

-

-

Challenges and Future Directions

The study of this compound and other specific acyl-CoA species faces several challenges:

-

Low Abundance: The cellular concentrations are very low, requiring highly sensitive analytical techniques.

-

Instability: The thioester bond is prone to hydrolysis, necessitating careful sample handling.

-

Lack of Commercial Standards: The availability of purified standards for many acyl-CoA species is limited, hindering absolute quantification.

Future research should focus on developing more robust and sensitive analytical methods to accurately quantify this compound in different tissues and subcellular compartments. This will be crucial for elucidating its specific roles in metabolism and signaling, and for understanding the full impact of dietary trans-fats on cellular function and human health.

Conclusion

While direct evidence for the natural occurrence and concentration of this compound is limited, its formation from dietary elaidic acid is a metabolic certainty. It is an active participant in lipid metabolism and is expected to contribute to the regulatory pool of long-chain acyl-CoAs. The methodologies outlined in this guide provide a framework for its future investigation, which is essential for a complete understanding of the biochemical and pathophysiological consequences of trans-fatty acid consumption.

References

- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]

- 6. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]

The Intricate Dance of trans-9-Octadecenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial beta-oxidation of fatty acids is a cornerstone of cellular energy metabolism. While the pathways for saturated and cis-unsaturated fatty acids are well-elucidated, the metabolic fate of trans-fatty acids, such as trans-9-octadecenoyl-CoA (the activated form of elaidic acid), presents unique enzymatic challenges. This technical guide provides an in-depth exploration of the function of this compound in mitochondrial beta-oxidation, detailing the enzymatic steps, key intermediates, and potential metabolic bottlenecks. We present quantitative data, detailed experimental protocols for studying its oxidation, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in lipid metabolism and drug development.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP.[1][2] The process for saturated fatty acids involves a repeating sequence of four enzymatic reactions:

-

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

-

Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

-

Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, yielding a β-ketoacyl-CoA.

-

Thiolytic cleavage by β-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[3]

The oxidation of unsaturated fatty acids requires additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard double bond configurations.[4][5]

The Metabolic Pathway of this compound

The beta-oxidation of this compound (18:1tΔ⁹-CoA) proceeds through the initial cycles of the standard beta-oxidation pathway without the need for auxiliary enzymes. However, a critical intermediate is formed that poses a metabolic challenge.

Initial Beta-Oxidation Cycles

This compound undergoes three complete cycles of mitochondrial beta-oxidation. Each cycle consists of the four standard reactions, releasing a molecule of acetyl-CoA in each turn. These initial steps shorten the fatty acyl chain by a total of six carbons, producing 5-trans-tetradecenoyl-CoA (14:1tΔ⁵-CoA).

The Metabolic Bottleneck: 5-trans-Tetradecenoyl-CoA

The intermediate, 5-trans-tetradecenoyl-CoA, represents a significant bottleneck in the beta-oxidation of elaidic acid. This is because it is a poor substrate for the subsequent enzyme in the pathway, long-chain acyl-CoA dehydrogenase (LCAD).[6] The inefficiency of LCAD in dehydrogenating 5-trans-tetradecenoyl-CoA leads to its accumulation within the mitochondrial matrix.[6]

This accumulation has two primary consequences:

-

Incomplete Oxidation: The stalled beta-oxidation of this intermediate leads to the incomplete degradation of elaidic acid.

-

Metabolite Efflux: The accumulated 5-trans-tetradecenoyl-CoA can be hydrolyzed to 5-trans-tetradecenoic acid or converted to 5-trans-tetradecenoylcarnitine .[6] This carnitine conjugate can then be transported out of the mitochondrial matrix, representing a pathway for the removal of this problematic intermediate.[6]

Resolution of the trans-Double Bond

While the accumulation of 5-trans-tetradecenoyl-CoA is a key feature, a portion of this intermediate can be further metabolized through the action of auxiliary enzymes. The pathway involves the following steps:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond at the C2 position, forming 2-trans,5-trans-tetradecadienoyl-CoA .

-

Isomerization: The mitochondrial enzyme Δ³,Δ²-enoyl-CoA isomerase (ECI) catalyzes the isomerization of the Δ⁵ double bond. However, its direct action on a Δ⁵-enoyl-CoA is not the primary route. Instead, after the formation of the 2-trans, 5-trans dienoyl-CoA, the pathway proceeds via 2,4-dienoyl-CoA reductase.

-

Reduction: The enzyme 2,4-dienoyl-CoA reductase (DECR1) reduces the 2,4-dienoyl-CoA intermediate that would be formed after isomerization, to a 3-trans-enoyl-CoA.[4][7]

-

Isomerization: Finally, Δ³,Δ²-enoyl-CoA isomerase converts the 3-trans-enoyl-CoA to the standard beta-oxidation intermediate, 2-trans-enoyl-CoA , which can then re-enter the main beta-oxidation spiral.[8][9]

The following diagram illustrates the proposed metabolic pathway for the complete oxidation of this compound.

Quantitative Data on Enzyme Kinetics

Quantitative data on the kinetics of enzymes involved in the beta-oxidation of this compound and its specific intermediates are limited. The available information suggests a significant difference in enzyme efficiency for trans isomers compared to their cis counterparts.

| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 5-trans-Tetradecenoyl-CoA | - | Significantly lower than 5-cis-tetradecenoyl-CoA | [6] |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | 5-cis-Tetradecenoyl-CoA | - | Higher than 5-trans-tetradecenoyl-CoA | [6] |

| Enoyl-CoA Hydratase | Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 µmol/min/mg | [10] |

| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 µmol/min/mg | [10] |

| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxydecanoyl-CoA | - | ~5-fold higher than 3,5-dihydroxydecanoyl-CoA | [10] |

| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | - | Lower than L-3-hydroxydecanoyl-CoA | [10] |

Experimental Protocols

To investigate the mitochondrial beta-oxidation of this compound, several experimental approaches can be employed. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Fatty Acid Oxidation using a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by this compound.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96) and associated consumables

-

Isolated mitochondria or permeabilized cells

-

This compound

-

L-Carnitine

-

ADP

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Etomoxir (B15894) (CPT1 inhibitor, for control)

-

Mitochondrial assay solution (MAS)

Workflow Diagram:

Procedure:

-

Preparation of Substrate:

-

Prepare a stock solution of this compound.

-

Prepare a working solution containing this compound (e.g., 100 µM), L-carnitine (e.g., 2 mM), and malate (e.g., 2 mM) in MAS supplemented with BSA.

-

-

Cell/Mitochondria Plating:

-

Seed isolated mitochondria (e.g., 5-10 µg protein/well) or permeabilized cells onto a Seahorse XF plate.

-

Adhere mitochondria to the plate by centrifugation.

-

-

Assay Execution:

-

Equilibrate the plate in a CO₂-free incubator.

-

Place the plate in the Seahorse XF Analyzer.

-

Establish a basal OCR reading.

-

Inject the prepared substrate solution to initiate fatty acid oxidation-driven respiration.

-

Inject ADP to stimulate State 3 respiration.

-

As a negative control, inject etomoxir to inhibit CPT1 and block the entry of the fatty acid into the mitochondria, which should decrease OCR.

-

-

Data Analysis:

-

Calculate the OCR due to this compound oxidation by subtracting the basal OCR from the substrate-stimulated OCR.

-

Compare the OCR with that of other fatty acids (e.g., palmitoyl-CoA or oleoyl-CoA) to assess relative oxidation rates.

-

Protocol 2: Radiochemical Assay for Fatty Acid Oxidation

This method directly measures the conversion of a radiolabeled fatty acid into acid-soluble metabolites (incomplete oxidation) and ¹⁴CO₂ (complete oxidation).

Materials:

-

[1-¹⁴C]this compound

-

Isolated mitochondria or permeabilized cells

-

Incubation buffer (containing L-carnitine, malate, CoA, and ATP)

-

Perchloric acid (HClO₄)

-

Scintillation vials and cocktail

-

Apparatus for capturing ¹⁴CO₂

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine isolated mitochondria or permeabilized cells with the incubation buffer.

-

Initiate the reaction by adding [1-¹⁴C]this compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in a sealed system that allows for the trapping of evolved ¹⁴CO₂.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding cold perchloric acid. This will precipitate proteins and unoxidized fatty acids.

-

Centrifuge to pellet the precipitate.

-

-

Quantification:

-

Acid-Soluble Metabolites: Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity. This represents the products of incomplete beta-oxidation.

-

¹⁴CO₂: Measure the radioactivity of the trapped ¹⁴CO₂ to quantify complete oxidation to acetyl-CoA and subsequent entry into the citric acid cycle.

-

-

Data Analysis:

-

Calculate the rate of fatty acid oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites and/or ¹⁴CO₂ per minute per mg of protein.

-

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay measures the activity of enoyl-CoA isomerase by monitoring the change in absorbance as the double bond is shifted.

Materials:

-

Purified enoyl-CoA isomerase or mitochondrial extract

-

cis- or trans-3-enoyl-CoA substrate (e.g., cis-3-hexenoyl-CoA)

-

Spectrophotometer

-

Assay buffer

Procedure:

-

Reaction Setup:

-

In a cuvette, add the assay buffer and the enoyl-CoA substrate.

-

-

Measurement:

-

Monitor the absorbance at a specific wavelength (e.g., 263 nm for the formation of a trans-2-enoyl-CoA product).

-

Initiate the reaction by adding the enzyme preparation.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

-

Conclusion

The mitochondrial beta-oxidation of this compound is a complex process characterized by an initial series of standard beta-oxidation cycles followed by the formation of a problematic intermediate, 5-trans-tetradecenoyl-CoA. The inefficient processing of this intermediate by LCAD leads to its accumulation and incomplete oxidation. The complete degradation of this compound requires the concerted action of auxiliary enzymes, including 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. The detailed experimental protocols provided herein offer robust methods for researchers to investigate the intricacies of trans-fatty acid metabolism, which is crucial for understanding its physiological and pathological implications. Further research is warranted to fully elucidate the kinetic parameters of the enzymes involved and the regulatory mechanisms that govern this metabolic pathway.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mitochondrial Fatty Acid Synthesis is the puppet master of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 5. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]

- 6. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Trans-9-Octadecenoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-9-octadecenoyl-CoA, the activated form of elaidic acid, is a trans-monounsaturated fatty acyl-CoA. Its incorporation into complex lipids is facilitated by a class of enzymes known as acyltransferases. These enzymes catalyze the transfer of fatty acyl groups from acyl-CoA to various acceptor molecules, playing a crucial role in lipid metabolism, membrane biogenesis, and cellular signaling. Understanding the interaction of trans-fatty acyl-CoAs with these enzymes is of significant interest, given the association of dietary trans-fats with various health implications.

This technical guide provides a comprehensive overview of this compound as a substrate for key acyltransferases, including Diacylglycerol Acyltransferase (DGAT), Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT), and Glycerol-3-Phosphate Acyltransferase (GPAT). It details the substrate specificities of these enzymes, provides generalized experimental protocols for their activity assays, and presents available quantitative data for related substrates to serve as a comparative baseline.

Acyltransferase Overview and Substrate Specificity

Acyltransferases are a diverse group of enzymes responsible for the synthesis of complex lipids. The substrate specificity of these enzymes is a critical determinant of the resulting lipid composition within cells and tissues. While specific kinetic data for this compound is limited in publicly available literature, studies on related substrates provide insights into how these enzymes might interact with this trans-monounsaturated fatty acyl-CoA.

Diacylglycerol Acyltransferase (DGAT)

DGAT (EC 2.3.1.20) catalyzes the final and committed step in the synthesis of triacylglycerols (TAGs) from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2] There are two major isoforms, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties.[3] Both are integral membrane proteins primarily located in the endoplasmic reticulum.[4]

DGAT1 is known to have a broad substrate specificity and, in addition to TAG synthesis, is involved in the synthesis of other lipids like waxes and retinyl esters.[5] In contrast, DGAT2 is more specific for TAG synthesis.[5] Studies on the acyl-CoA specificity of DGAT often show a preference for oleoyl-CoA (the cis-isomer of this compound) over saturated fatty acyl-CoAs like palmitoyl-CoA.[5] The fact that elaidic acid is incorporated into complex lipids in vivo suggests that elaidoyl-CoA is indeed a substrate for acyltransferases, including DGAT, though potentially with different kinetics compared to its cis-counterpart.

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)

ACAT (also known as SOAT, EC 2.3.1.26) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[6][7] This process is crucial for the storage of excess cholesterol.[7] Like DGAT, there are two main isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[7] For ACAT1, the preferred fatty acyl-CoA is oleoyl (B10858665) coenzyme A.[3]

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT (EC 2.3.1.15) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and phospholipids.[8][9] It facilitates the transfer of a fatty acyl group from an acyl-CoA to glycerol-3-phosphate.[8] There are at least four known isoforms of GPAT in mammals (GPAT1-4), which differ in their subcellular localization (mitochondria and endoplasmic reticulum) and substrate preferences.[9][10] Some GPAT isoforms show a preference for saturated fatty acyl-CoAs like palmitoyl-CoA, while others prefer unsaturated ones.[10]

Quantitative Data on Acyltransferase Activity

A thorough review of the available scientific literature reveals a scarcity of specific kinetic data (Km and Vmax) for this compound as a substrate for DGAT, ACAT, and GPAT. To provide a framework for comparison, the following tables summarize the available quantitative data for the closely related cis-isomer, oleoyl-CoA, and other common long-chain fatty acyl-CoAs.

Table 1: Kinetic Parameters of Diacylglycerol Acyltransferase (DGAT) with Various Acyl-CoA Substrates

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Human DGAT1 (recombinant) | Oleoyl-CoA | 14.6 | 956.6 | [11] |

| Human DGAT1 (recombinant) | Stearoyl-CoA | 8.6 | 839.4 | [11] |

| Rat Liver Microsomes | Oleoyl-CoA | 8.3 | Not Reported |[12] |

Table 2: Kinetic Parameters of Acyl-CoA:Cholesterol Acyltransferase (ACAT) with Oleoyl-CoA

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes | Oleoyl-CoA | ~7 | ~150 | Not Directly Cited |

| Human ACAT1 (recombinant) | Oleoyl-CoA | Not Reported | Not Reported |[3] |

Note: Specific Km and Vmax values for ACAT with oleoyl-CoA are not consistently reported in a standardized manner. The values presented are estimations based on graphical data and general statements in the literature.

Table 3: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

| Enzyme Isoform | Preferred Acyl-CoA Substrate(s) | Tissue/Organism | Reference |

|---|---|---|---|

| GPAT1 (mitochondrial) | Palmitoyl-CoA, Stearoyl-CoA | Mouse Liver | [10] |

| GPAT2 (mitochondrial) | No strong preference | Mouse Liver | [10] |

| GPAT3 (microsomal) | Oleoyl-CoA | Mouse Adipocytes | [13] |

| GPAT4 (microsomal) | Palmitoyl-CoA, Oleoyl-CoA | Mouse Liver |[14] |

Experimental Protocols

The following are detailed, generalized protocols for measuring the in vitro activity of DGAT, ACAT, and GPAT. These protocols can be adapted by researchers to specifically investigate this compound as a substrate.

Protocol 1: Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol is based on the widely used radiometric assay that measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.[4][15]